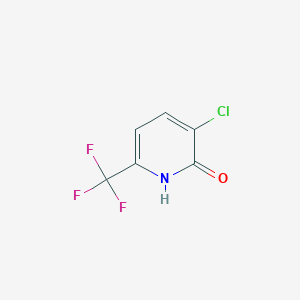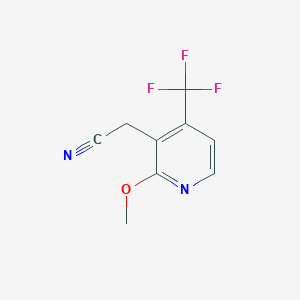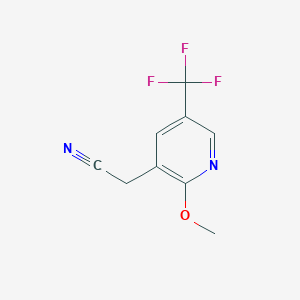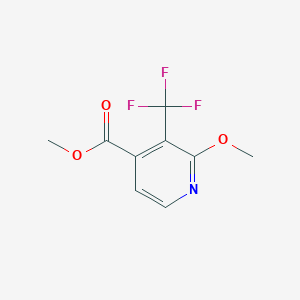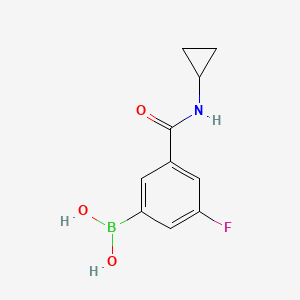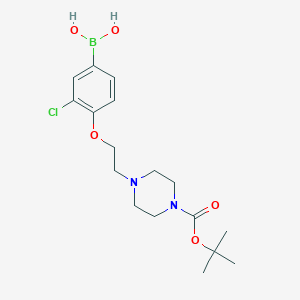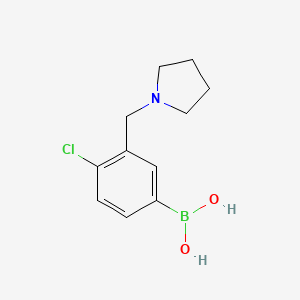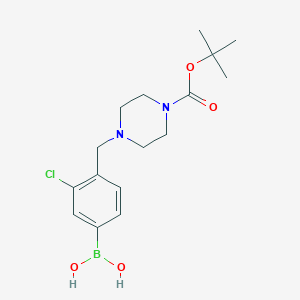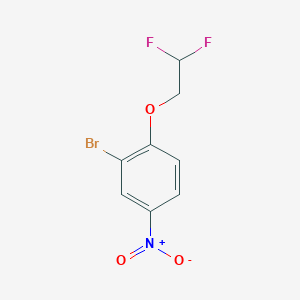
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene
Descripción general
Descripción
“3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” is a chemical compound with diverse properties, making it valuable for various applications like drug synthesis, material science, and organic chemistry studies1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”. It’s likely that this compound is synthesized in a laboratory setting for specific research purposes1.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”.Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” would depend on the conditions and the reactants used. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, molecular weight, and toxicity. Unfortunately, I couldn’t find specific information on these properties for "3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene"2.Aplicaciones Científicas De Investigación
Bromination of Nitrobenzene Derivatives
Electrophilic bromination is a crucial reaction in organic synthesis, and compounds like 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene are often derived from such processes. Sobolev et al. (2014) demonstrated the use of Ba(BrF4)2 as a highly active brominating agent for nitrobenzene, leading to the formation of bromo-nitrotoluene derivatives. This study highlights the simplicity and effectiveness of bromination in the presence of electron-donating and electron-accepting substituents without the need for catalysts or harsh conditions (Sobolev et al., 2014).
Synthesis of Nitrobenzene Derivatives
The synthesis of 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene-like compounds is pivotal in pharmaceutical and material sciences. Zhai Guang-xin (2006) explored the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of dofetilide, a medication for treating arrhythmia. The study focused on optimizing reaction conditions, such as temperature, solvent, time, and proportions, using 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction (Zhai Guang-xin, 2006).
Role in Polymer Solar Cells
The introduction of nitrobenzene derivatives into polymer solar cells can significantly impact their efficiency. Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene (1-Br-4-NB, C6H4BrNO2) to the active layer of polymer solar cells (PSCs), resulting in an optimal device performance when the added amount was 25 wt%. This study demonstrated that the formation of charge transfer complexes could improve the power conversion efficiency (PCE) of PSCs by more than 57% compared to cells without 1-Br-4-NB. The enhancement was attributed to reduced excitonic recombination and enhanced excitonic dissociation at the donor-acceptor interface (Fu et al., 2015).
Vibrational Spectroscopy Studies
Studying the vibrational properties of substituted benzenes, including those related to 3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene, provides insights into their molecular structures and behaviors. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on trisubstituted benzenes, including bromo- and difluorobenzene derivatives. Their work offered detailed vibrational assignments and revised several previously suggested ones, contributing to a deeper understanding of these compounds' physical and chemical properties (Reddy & Rao, 1994).
Safety And Hazards
The safety and hazards of a chemical compound are typically provided in its Material Safety Data Sheet (MSDS). This includes information on its toxicity, handling precautions, and disposal methods. Unfortunately, I couldn’t find an MSDS for “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene”.
Direcciones Futuras
The future directions for research on “3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene” would depend on the results of current studies and the needs of the scientific community. Unfortunately, I couldn’t find specific information on future directions for this compound.
Please note that this information is based on the limited data available and may not be completely accurate or comprehensive. For more detailed information, please refer to scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
2-bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVJBFUKWZRGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(2,2-difluoroethoxy)nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





